molecular formula C14H19BrN4O B7576144 4-bromo-1-propan-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)pyrrole-2-carboxamide

4-bromo-1-propan-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)pyrrole-2-carboxamide

Katalognummer B7576144
Molekulargewicht: 339.23 g/mol
InChI-Schlüssel: SLSNQQXYCBBHKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-propan-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)pyrrole-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications as a chemical probe for studying biological processes. This compound is commonly referred to as BRD7929 and is a member of the pyrrole-based class of inhibitors that target bromodomains, which are protein domains that recognize and bind to acetylated lysine residues on histones. In

Wirkmechanismus

BRD7929 binds to the acetyl-lysine recognition pocket of BET bromodomains, preventing their interaction with acetylated histones and leading to the inhibition of gene transcription. This mechanism of action has been confirmed through X-ray crystallography studies, which have shown that BRD7929 forms a hydrogen bond network with key residues in the bromodomain pocket.
Biochemical and Physiological Effects:
In vitro studies have shown that BRD7929 inhibits the proliferation of cancer cells in a dose-dependent manner, with IC50 values ranging from 20 to 100 nM. Additionally, BRD7929 has been shown to suppress the expression of several oncogenes, including MYC and BCL2. In vivo studies have demonstrated that BRD7929 is well-tolerated and can effectively inhibit tumor growth in mouse xenograft models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BRD7929 as a chemical probe is its high selectivity for BET proteins, which allows for the specific inhibition of these proteins without affecting other cellular processes. Additionally, BRD7929 has been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using BRD7929 is its relatively low potency compared to other BET inhibitors, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for the use of BRD7929 in scientific research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies are needed to elucidate the specific mechanisms by which BRD7929 inhibits BET proteins and to identify potential biomarkers for patient selection. Finally, the development of more potent and selective BET inhibitors may lead to the discovery of novel therapeutic targets for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of BRD7929 involves several steps, starting with the reaction of 2-bromo-1-propanol with 4-nitrophenylhydrazine to form 4-nitrophenylhydrazine hydrobromide. This intermediate is then treated with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid. Finally, the carboxylic acid is coupled with 2-amino-4-bromo-1-propan-2-ol to form the desired product, BRD7929.

Wissenschaftliche Forschungsanwendungen

BRD7929 has been shown to selectively inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in a variety of biological processes, including cell growth, differentiation, and inflammation. Dysregulation of BET proteins has been implicated in the development of several diseases, including cancer, inflammatory disorders, and cardiovascular disease.

Eigenschaften

IUPAC Name

4-bromo-1-propan-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O/c1-8(2)19-7-11(15)6-12(19)14(20)16-13-9(3)17-18(5)10(13)4/h6-8H,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSNQQXYCBBHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC(=CN2C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-propan-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)pyrrole-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.